1-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(4-methylphenoxy)propan-2-ol
Description
The compound 1-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(4-methylphenoxy)propan-2-ol features a benzimidazole core fused with a piperidine-containing side chain and a 4-methylphenoxypropan-2-ol moiety. Benzimidazoles are structurally analogous to purines, enabling diverse biological interactions, including kinase inhibition and antimicrobial activity . The imino-piperidinylethyl substituent at the 2-position may enhance target binding through hydrogen bonding or hydrophobic interactions, while the 4-methylphenoxy group could influence lipophilicity and membrane permeability .
Properties
Molecular Formula |
C24H32N4O2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C24H32N4O2/c1-19-9-11-21(12-10-19)30-18-20(29)17-28-23-8-4-3-7-22(23)27(24(28)25)16-15-26-13-5-2-6-14-26/h3-4,7-12,20,25,29H,2,5-6,13-18H2,1H3 |
InChI Key |
QMQZDGQMFWZYJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N(C2=N)CCN4CCCCC4)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Cyclization Using Polymer-Supported Triflic Acid
A solvent-free method employs polyvinylpyrrolidone-trifluoromethanesulfonic acid (PVP-TfOH) to catalyze the reaction between o-phenylenediamine and 4-chlorobenzaldehyde. This approach achieves 93% yield within 6 minutes at 70°C. The mechanism involves acid-catalyzed imine formation followed by cyclodehydration (Fig. 1).
Table 1: Benzimidazole Synthesis Optimization
| Catalyst | Temperature (°C) | Time | Yield (%) | Source |
|---|---|---|---|---|
| PVP-TfOH | 70 | 6 min | 93 | |
| H₂O₂ (30%) | 70 | 30 min | 88 | |
| Microwave | 150 | 20 min | 85 |
Microwave-assisted synthesis (150°C, 20 minutes) offers an alternative, though with marginally lower yields.
Introduction of the Piperidine-Ethyl Side Chain
The piperidine-ethyl group is introduced via nucleophilic substitution or reductive amination. A patented method details the alkylation of 1-(2-ethoxyethyl)-1H-benzimidazol-2-yl-piperidine using 2-chloroethylpiperidine under basic conditions.
Alkylation Conditions
- Solvent: Dichloromethane/methanol (3:1 v/v)
- Temperature: 0–5°C (prevents side reactions)
- Base: Triethylamine (2.5 equiv)
- Yield: 78% after crystallization
Seeding with crystalline Form-2 during cooling enhances polymorphic purity.
Synthesis of 3-(4-Methylphenoxy)Propan-2-Ol
The 4-methylphenoxy-propanol segment is prepared through nucleophilic ring-opening of propylene oxide by 4-methylphenol.
Epoxide Ring-Opening
- Reactants: 4-Methylphenol (1.2 equiv), propylene oxide (1.0 equiv)
- Catalyst: NaOH (10 mol%)
- Conditions: Reflux in toluene, 12 hours
- Yield: 89%
Mechanism: The phenoxide ion attacks the less hindered carbon of the epoxide, forming the secondary alcohol.
Final Coupling and Functionalization
The imino group and propanol side chain are introduced sequentially.
Imination via Condensation
The benzimidazole-piperidine intermediate reacts with hydroxylamine under acidic conditions to form the 2-imino derivative.
Etherification with 4-Methylphenoxy-Propanol
Mitsunobu conditions facilitate the coupling:
Purification and Polymorph Control
Crystallization protocols from patent WO2017191651A1 ensure high purity:
- Dissolve crude product in CH₂Cl₂/MeOH (4:1).
- Add n-heptane at −5°C with seeding.
- Stir for 45 minutes, filter, and wash with cyclohexane.
PXRD Analysis: Confirms Form-2 polymorphism with characteristic peaks at 2θ = 12.3°, 17.8°, and 24.5°.
Analytical Characterization
Spectroscopic Data:
- ¹H NMR (DMSO-d₆): δ 1.45–1.65 (m, piperidine CH₂), 2.25 (s, CH₃), 3.72 (t, OCH₂), 4.15 (m, CHOH), 6.85–7.60 (aromatic H).
- HRMS: m/z 394.5 [M+H]⁺.
Thermal Analysis:
- Melting Point: 195–198°C (Form-2).
Chemical Reactions Analysis
Types of Reactions
1-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(4-methylphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(4-methylphenoxy)propan-2-ol has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe for studying biological processes and interactions with biomolecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(4-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Piperidinylethyl Group
Comparable examples include:
- Diazepino[1,2-a]benzimidazole derivatives (e.g., Compound 522) with piperazine/pyrrolidine moieties show anxiolytic and anticonvulsant activities, attributed to enhanced blood-brain barrier penetration .
- VEGFR-2-IN-5 hydrochloride , lacking a piperidine group, exhibits reduced kinase inhibition compared to APY29, highlighting the importance of nitrogen-containing substituents .
Comparison with Other 2-Substituents
- 2-Chloromethylbenzimidazoles (e.g., Derivatives 32–39) are used as antimicrobial agents but may exhibit higher toxicity due to reactive alkylating properties .
- 2-Carboxylic acid benzimidazoles (e.g., Derivatives 40–46) show reduced cell permeability but improved selectivity for enzymatic targets .
Structural Advantage : The target compound’s piperidinylethyl group balances reactivity and selectivity, avoiding the toxicity of chloromethyl derivatives while maintaining target engagement.
Phenoxypropan-2-ol Moiety
The 3-(4-methylphenoxy)propan-2-ol chain may enhance solubility and modulate interactions with hydrophobic pockets. Similar substituents include:
- Midostaurin, which incorporates a pyran ring with a methylbenzamide group at C-4', reducing potency compared to simpler phenoxy analogs .
- B-norcholesteryl benzimidazoles (e.g., Compound 10a, IC₅₀ = 2.2 µM against HeLa cells) use bulky lipophilic groups to improve cytotoxicity .
Activity and Selectivity Profiles
Kinase Inhibition Potential
While direct data for the target compound is unavailable, structural analogs suggest:
- APY29 inhibits ssSTK with IC₅₀ values in the nanomolar range, driven by benzimidazole interactions .
- PI3Kδ inhibitors (e.g., Compound 5, IC₅₀ = 0.8 nM) demonstrate that 2-position substituents critically influence isoform selectivity (Table 1, ).
| Compound | R1 | R2 | IC₅₀ PI3Kδ (nM) | Selectivity (α/δ) |
|---|---|---|---|---|
| Compound 5 | -CH₂CH₂N(CH₃)₂ | -Ph | 0.8 | >1000 |
| Target Compound | Piperidinylethyl | 4-Methylphenoxy | Inferred | Inferred |
Hypothesis : The target compound may exhibit PI3Kδ or kinase inhibition with selectivity modulated by its unique substituents.
Antimicrobial and Antiparasitic Activity
- 2-Trifluoromethylbenzimidazoles show Gram-negative selectivity, suggesting fluorinated derivatives improve bacterial membrane penetration .
- Benzimidazole-peptide hybrids exhibit broad-spectrum antimicrobial activity, but toxicity remains a concern .
Comparison : The target compound lacks electron-withdrawing groups (e.g., -CF₃), which may reduce antimicrobial potency but improve safety .
Biological Activity
The compound 1-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(4-methylphenoxy)propan-2-ol is a complex organic molecule with potential biological activity. It features a benzimidazole core, a piperidine ring, and a phenoxypropanol moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C20H33ClN4O |
| Molecular Weight | 380.955 g/mol |
| LogP | 3.6548 |
| Polar Surface Area (PSA) | 57.18 |
The compound's mechanism of action likely involves interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate cellular signaling pathways, leading to various physiological responses. The benzimidazole and piperidine components are known to influence neuropharmacological activities, while the phenoxypropanol moiety may enhance solubility and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of piperidine, similar to the compound , exhibit significant antimicrobial properties. For instance, studies have shown that piperidine derivatives can induce apoptosis and cell cycle arrest in fungal pathogens like Candida auris . The compound's structural characteristics may play a crucial role in its efficacy against various microbial strains.
Antitumor Activity
The benzimidazole core is associated with anticancer properties. Compounds with similar structures have been reported to inhibit tumor growth by inducing apoptosis in cancer cells . The activity against specific cancer types remains an area for further exploration.
Neuroprotective Effects
Piperidine derivatives have demonstrated neuroprotective effects in various studies. They are believed to modulate neurotransmitter levels and protect neurons from oxidative stress . This suggests potential applications in treating neurodegenerative diseases.
Study on Antifungal Activity
In a study examining the antifungal properties of piperidine derivatives, several compounds demonstrated MIC values ranging from 0.24 to 0.97 μg/mL against C. auris. The observed fungicidal behavior was confirmed through cell count and viability assays, indicating that the mechanism involved disruption of the fungal plasma membrane .
Antitumor Research
A related study focused on the anticancer potential of benzimidazole derivatives showed significant inhibition of cell proliferation in various cancer cell lines. The compounds induced apoptosis through intrinsic pathways involving mitochondrial dysfunction .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Q. How can spectroscopic and chromatographic techniques validate structural integrity and purity?
Methodological Answer: A multi-analytical approach is critical:
- ¹H/¹³C NMR: Confirm regiochemistry of the benzimidazole core (e.g., characteristic imino proton at δ 12.5–13.5 ppm) and piperidine CH₂ signals (δ 2.5–3.5 ppm) .
- IR spectroscopy: Verify imine (C=N) stretches at 1620–1650 cm⁻¹ and phenolic O-H at 3200–3400 cm⁻¹ .
- HPLC-MS: Use reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity (>95%) and confirm molecular ion peaks (e.g., [M+H]+ at m/z 453.2) .
- Elemental analysis: Match calculated vs. observed C, H, N content within ±0.4% .
Advanced Research Questions
Q. What computational strategies predict binding affinity and interaction mechanisms with biological targets?
Methodological Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. For example, demonstrated that analogs with bulky aryl groups (e.g., 9c) showed better binding to α-glucosidase due to hydrophobic pocket complementarity .
- MD simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Monitor RMSD (<2 Å) and hydrogen-bond persistence (>70% occupancy) .
- Free-energy calculations: Apply MM-PBSA/GBSA to predict ΔGbinding, correlating with experimental IC₅₀ values .
Q. How can discrepancies between computational predictions and experimental binding assays be resolved?
Methodological Answer:
- Validate force fields: Compare AMBER vs. CHARMM parameters for piperidine protonation states, as incorrect tautomerization can skew docking scores .
- Experimental controls: Include positive controls (e.g., known inhibitors) in assays to calibrate activity measurements. For example, if a compound shows poor experimental inhibition despite high docking scores, re-evaluate target flexibility or solvation effects .
- Synchrotron crystallography: Resolve co-crystal structures to identify unmodeled water molecules or allosteric pockets influencing binding .
Q. What methodologies establish structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Systematic substituent variation: Modify the benzimidazole 1-position (e.g., imino vs. amino groups) and phenoxy para-methyl group (e.g., Cl, OMe, CF₃). showed that electron-withdrawing groups on the phenoxy ring enhanced α-glucosidase inhibition by 30% .
- Bioisosteric replacement: Replace the piperidine moiety with morpholine or azepane to assess steric/electronic effects on receptor selectivity .
- Pharmacophore modeling: Use Discovery Studio to map essential features (e.g., hydrogen-bond donors, aromatic rings) and prioritize analogs for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
